

The Role of BAY-405 in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-405 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogenactivated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is an intracellular immune checkpoint that negatively regulates T-cell receptor (TCR) signaling.[1] By inhibiting MAP4K1, BAY-405 enhances T-cell activation and effector function, overcoming key immunosuppressive mechanisms within the tumor microenvironment.[1] Preclinical studies have demonstrated the potential of BAY-405 to induce T-cell-dependent anti-tumor immunity, both as a monotherapy and in combination with other immunotherapies, such as PD-L1 blockade.[1][2] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies associated with BAY-405 in the context of cancer immunotherapy.

Introduction to MAP4K1 as a Therapeutic Target

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell activation downstream of the T-cell receptor (TCR). Upon TCR stimulation, MAP4K1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the attenuation of the T-cell response. The activity of MAP4K1 is enhanced by immunosuppressive factors commonly found in the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and transforming



growth factor-beta (TGFβ).[1] Therefore, pharmacological inhibition of MAP4K1 presents a promising strategy to enhance anti-tumor immunity.

BAY-405: A Potent and Selective MAP4K1 Inhibitor

BAY-405 is an azaindole-based compound identified through systematic optimization of a lead compound.[1] It is a highly potent and selective inhibitor of MAP4K1.

Biochemical and Cellular Activity

BAY-405 demonstrates nanomolar potency in biochemical assays and submicromolar activity in cellular assays.[1] It is an ATP-competitive inhibitor of MAP4K1.[4]

Parameter	Value	Species	Assay Type	Reference
Biochemical IC50				
MAP4K1 (HPK1)	- 11 nM (at 10 μM ATP)	Human	Kinase Activity Assay	[4]
MAP4K1 (HPK1)	6.2 nM	Human	ATP Binding Competition Assay	[4]
MAP4K1 (HPK1)	56 nM (at 1 mM ATP)	Human	Kinase Activity Assay	[4]
Cellular IC50				
pSLP76 Inhibition	0.63 μΜ	Human (Jurkat T- cells)	Cellular Phosphorylation Assay	[4]

Kinase Selectivity

BAY-405 exhibits a favorable selectivity profile against a broad panel of kinases, with a significant margin of selectivity for MAP4K1 over other kinases, including those involved in TCR signaling.[4]



Kinase	IC50 (nM)	Selectivity Ratio (vs. MAP4K1)	Reference
MAP4K1 (HPK1)	11	1	[4]
ROCK2	>1400	>130	[4]
MAP4K3	71.5	6.5	[4]

A comprehensive kinase panel screening showed a selectivity score (S) of 0.080 at 1 μ M against 373 kinases.[4]

Mechanism of Action: Enhancing T-Cell Immunity

BAY-405 enhances T-cell-mediated anti-tumor immunity through the inhibition of MAP4K1, which in turn prevents the negative regulation of TCR signaling.

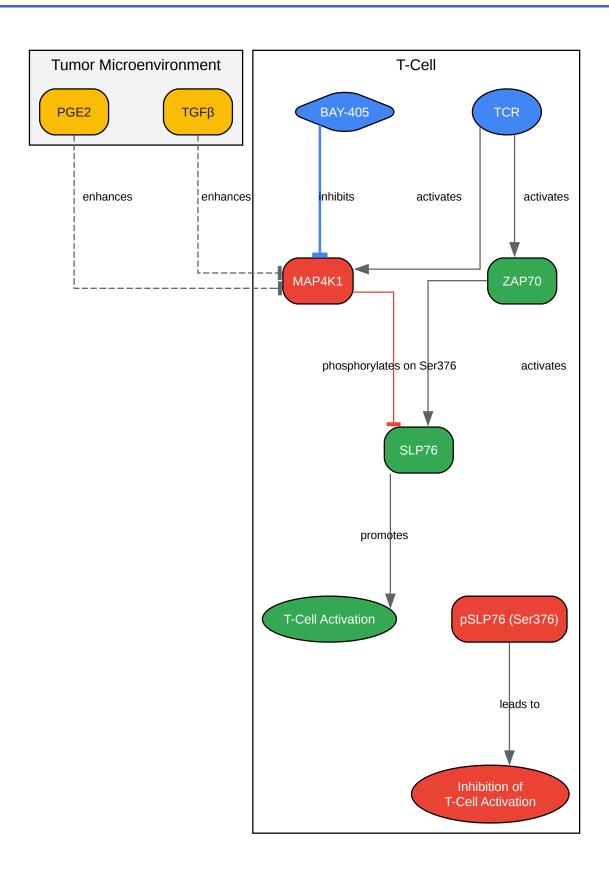
Signaling Pathway

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. Lck and Fyn, two Src-family kinases, phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP70. ZAP70 then phosphorylates key adaptor proteins, including LAT and SLP-76, which nucleate the formation of a larger signaling complex. This complex activates downstream pathways, including the PLCγ1-Ca2+, RAS-MAPK, and PKC pathways, culminating in T-cell activation, proliferation, and cytokine production.

MAP4K1 acts as a crucial negative regulator in this pathway. Upon TCR stimulation, MAP4K1 is recruited to the signaling complex and phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the dissociation of the SLP-76 signaling complex, thereby dampening the T-cell response. Immunosuppressive molecules in the TME, such as PGE2 and $TGF\beta$, can enhance MAP4K1 activity, further suppressing anti-tumor immunity.

BAY-405, by inhibiting the kinase activity of MAP4K1, prevents the phosphorylation of SLP-76 at Ser376. This action sustains the TCR signaling cascade, leading to enhanced T-cell activation and effector functions, even in the presence of PGE2 and TGFβ.





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BAY-405 Mechanism of Action



Preclinical Efficacy

The anti-tumor activity of **BAY-405** has been evaluated in syngeneic mouse models, demonstrating its efficacy both as a single agent and in combination with checkpoint inhibitors.

In Vivo Monotherapy

In the B16-F10 melanoma and EMT6 breast cancer models, oral administration of **BAY-405** resulted in a dose-dependent inhibition of tumor growth.[1] This anti-tumor effect was shown to be T-cell dependent.[1]

Tumor Model	Mouse Strain	Treatment	Dosing	Outcome	Reference
B16-F10 Melanoma	C57BL/6	BAY-405	30-100 mg/kg, p.o., b.i.d.	Dose- dependent tumor growth inhibition	[1]
EMT6 Breast Cancer	BALB/c	BAY-405	30-100 mg/kg, p.o., b.i.d.	Dose- dependent tumor growth inhibition	[1]

In Vivo Combination Therapy

The combination of **BAY-405** with a PD-L1 blocking antibody resulted in superior anti-tumor efficacy compared to either agent alone in the B16 melanoma model.[1] This suggests a complementary mechanism of action between MAP4K1 inhibition and PD-1/PD-L1 blockade.

Tumor Model	Mouse Strain	Treatment	Dosing	Outcome	Reference
B16-F10 Melanoma	C57BL/6	BAY-405 + anti-PD-L1	60 mg/kg, p.o., b.i.d. (BAY-405)	Enhanced tumor growth inhibition vs. monotherapy	[1]



Pharmacokinetics and Pharmacodynamics

BAY-405 exhibits favorable pharmacokinetic properties that support oral dosing.[4] Pharmacodynamic studies have shown that **BAY-405** treatment leads to a reduction in phosphorylated SLP76 levels in the spleen of treated mice, confirming target engagement in vivo.[1]

Species	Route	Key PK Parameters	Reference
Mouse	p.o.	Good oral exposure	[1]
Rat	p.o.	Good oral exposure	[4]
Dog	p.o.	Good oral exposure	[4]

Clinical Development Status

As of the latest available information, **BAY-405** is in the preclinical stage of development for cancer immunotherapy.[2][5][6] There are no active or completed clinical trials for **BAY-405** in cancer listed in public registries. Other MAP4K1 inhibitors are currently being investigated in clinical trials.[7]

Experimental Protocols MAP4K1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

- MAP4K1 enzyme
- Europium-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer

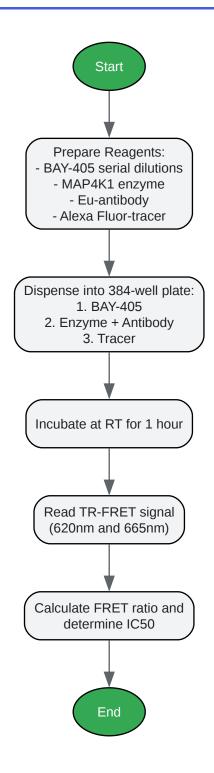


- · Assay buffer
- Test compound (BAY-405)
- 384-well microplate

Procedure:

- Prepare serial dilutions of BAY-405 in DMSO.
- Add the test compound, MAP4K1 enzyme, and Eu-labeled antibody to the wells of the microplate.
- Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
- Incubate the plate at room temperature for 1 hour.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
- The ratio of the acceptor to donor emission is calculated. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
- IC50 values are determined by plotting the FRET ratio against the concentration of the test compound.





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Kinase Inhibition Assay Workflow

Cellular Phospho-SLP76 (Ser376) Assay (HTRF®)

This is a homogeneous time-resolved fluorescence (HTRF) sandwich immunoassay to measure the phosphorylation of SLP76 in cell lysates.



Materials:

- Jurkat T-cells
- Anti-CD3 antibody for stimulation
- Lysis buffer
- HTRF detection reagents:
 - Europium cryptate-labeled anti-SLP76 antibody
 - d2-labeled anti-phospho-SLP76 (Ser376) antibody
- 384-well low-volume white microplate

Procedure:

- Culture Jurkat T-cells and seed into a 96-well plate.
- Pre-incubate the cells with various concentrations of BAY-405.
- Stimulate the cells with anti-CD3 antibody.
- Lyse the cells to release intracellular proteins.
- Transfer the cell lysates to a 384-well plate.
- · Add the HTRF detection antibodies.
- Incubate the plate at room temperature.
- Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
- The HTRF ratio is proportional to the amount of phosphorylated SLP76.
- IC50 values are calculated based on the inhibition of the phospho-SLP76 signal.



In Vivo Tumor Models

B16-F10 Melanoma Model:

- Mouse Strain: C57BL/6
- Tumor Cell Inoculation: Subcutaneous injection of B16-F10 cells into the flank.
- Treatment: Oral administration of BAY-405 (e.g., twice daily) starting when tumors are established.
- Readouts: Tumor volume is measured regularly with calipers. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).

EMT6 Breast Cancer Model:

- Mouse Strain: BALB/c
- Tumor Cell Inoculation: Orthotopic injection of EMT6 cells into the mammary fat pad.
- Treatment: Oral administration of BAY-405.
- Readouts: Tumor volume is monitored. Efficacy can also be assessed by measuring survival.

Conclusion

BAY-405 is a promising preclinical candidate for cancer immunotherapy that targets the intracellular immune checkpoint MAP4K1. Its ability to enhance T-cell activation and overcome immunosuppression in the tumor microenvironment, both as a single agent and in combination with PD-L1 blockade, warrants further investigation. The data presented in this guide highlight the potential of **BAY-405** to become a valuable component of future cancer treatment regimens. Further studies are needed to evaluate its safety and efficacy in clinical settings.

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- To cite this document: BenchChem. [The Role of BAY-405 in Cancer Immunotherapy: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15614765#the-role-of-bay-405-in-cancer-immunotherapy]

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